Temgicoluril

Descripción

MEBICAR is a small molecule drug and has 1 investigational indication.

structure

Structure

3D Structure

Propiedades

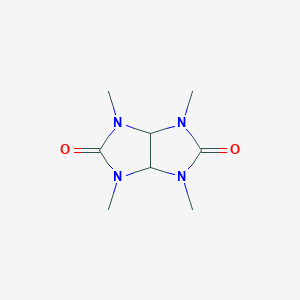

IUPAC Name |

1,3,4,6-tetramethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-9-5-6(11(3)7(9)13)12(4)8(14)10(5)2/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUUSFJTJXFNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2C(N(C1=O)C)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143588 | |

| Record name | Mebikar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10095-06-4 | |

| Record name | Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10095-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebikar | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010095064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mebicar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13522 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mebikar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione,tetrahydro-1,3,4,6-tetramethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMGICOLURIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55FE6NPG89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, a molecule also known by the common name Mebicar. This document details the synthetic pathway starting from N,N'-dimethylurea and glyoxal, presenting key quantitative data, detailed experimental protocols, and visualizations of the reaction workflow and proposed mechanism.

Overview of the Synthetic Pathway

The synthesis of Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione from N,N'-dimethylurea and glyoxal is a two-step process. The initial reaction involves the condensation of N,N'-dimethylurea with glyoxal to form the intermediate, 4,5-dihydroxy-1,3-dimethyl-2-imidazolidinone. This is followed by an acid-catalyzed intramolecular cyclization to yield the final bicyclic product.

Caption: Overview of the two-step synthesis of the target compound.

Quantitative Data

The following tables summarize the key physical and spectroscopic properties of the intermediate and the final product.

Table 1: Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone | C₅H₁₀N₂O₃ | 146.14 | 140 | White crystalline solid |

| Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione (Mebicar) | C₈H₁₄N₄O₂ | 198.22 | 225-227 | White to off-white powder |

Table 2: Spectroscopic Data for Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

| Data Type | Observed Values |

| ¹H NMR | Data not available in the searched literature. |

| ¹³C NMR | Data not available in the searched literature. |

| InChI Key | XIUUSFJTJXFNGH-UHFFFAOYSA-N[1] |

| SMILES | O=C1N(C)C2N(C)C(=O)N(C)C2N1C |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the intermediate and its subsequent conversion to the final product.

Step 1: Synthesis of 4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone

This procedure is adapted from a patented method and focuses on the initial condensation reaction.

Materials:

-

N,N'-Dimethylurea (2 moles, 176 parts by weight)

-

40% Aqueous glyoxal solution (2 moles, 290 parts by weight)

-

Sodium hydroxide solution (for pH adjustment)

-

Methanol (for washing)

Procedure:

-

Combine N,N'-dimethylurea and the 40% aqueous glyoxal solution in a suitable reaction vessel.

-

Adjust the pH of the mixture to 7 using a sodium hydroxide solution.

-

Stir the reaction mixture at room temperature for several hours.

-

A white solid will precipitate out of the solution.

-

Collect the solid by filtration.

-

Wash the collected solid with methanol.

-

Dry the product to obtain white crystals of 4,5-dihydroxy-1,3-dimethyl-2-imidazolidinone.

Expected Yield: High yield.

Caption: Workflow for the synthesis of the intermediate.

Step 2: Acid-Catalyzed Cyclization to Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

This proposed procedure is based on literature suggestions that acidic conditions (pH < 5) are required for the cyclization of the intermediate.

Materials:

-

4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone (from Step 1)

-

An appropriate acid catalyst (e.g., hydrochloric acid, sulfuric acid)

-

A suitable solvent (e.g., water, ethanol)

Procedure:

-

Dissolve the 4,5-dihydroxy-1,3-dimethyl-2-imidazolidinone in a suitable solvent.

-

Acidify the solution to a pH below 5 using an acid catalyst.

-

Heat the reaction mixture. The exact temperature and reaction time will need to be optimized.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, neutralize the reaction mixture.

-

Isolate the crude product, which may involve precipitation or extraction.

-

Purify the product by recrystallization from a suitable solvent (e.g., 1,4-dioxane) to obtain Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione.

Note: The specific conditions for this step, including the choice of acid, solvent, temperature, and reaction time, may require optimization for best results.

Proposed Reaction Mechanism

The proposed mechanism for the acid-catalyzed cyclization involves the protonation of the hydroxyl groups of the intermediate, followed by the elimination of water to form a carbocation. A subsequent intramolecular nucleophilic attack by the second urea nitrogen atom leads to the formation of the second ring and, after deprotonation, the final bicyclic product.

Caption: Proposed mechanism for the acid-catalyzed cyclization.

Conclusion

The synthesis of Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione from N,N'-dimethylurea and glyoxal is a feasible two-step process. While the initial condensation to form the dihydroxy intermediate is straightforward, the subsequent acid-catalyzed cyclization requires careful control of pH and other reaction conditions. This guide provides a solid foundation for researchers to develop a robust and optimized synthetic procedure for this valuable compound. Further investigation is recommended to elucidate the precise optimal conditions for the cyclization step and to obtain comprehensive spectroscopic data for the final product.

References

Mebicar: A Technical Guide to its Physicochemical Properties for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Mebicar (also known as Mebicarum or Tetramethylglycoluril). The information presented herein is intended to support research and drug development activities by providing essential data on its chemical and physical characteristics, along with detailed experimental protocols for their determination.

Core Physicochemical Properties

Mebicar is an anxiolytic compound with a unique bicyclic structure.[1] Its physicochemical properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and formulations.

Table 1: General Physicochemical Properties of Mebicar

| Property | Value | Source |

| IUPAC Name | 1,3,4,6-Tetramethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | [1][2] |

| Other Names | Adaptol, Mebicarum, Mebikar, Temgikoluril, Tetramethylglycoluril | [1][2][3] |

| CAS Number | 10095-06-4 | [1][4][5] |

| Molecular Formula | C₈H₁₄N₄O₂ | [1][2][4][5][6] |

| Molar Mass | 198.22 g/mol | [1][2][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | ~300°C (decomposes) | [1] |

| Stability | Stable for ≥ 4 years under appropriate storage conditions. Does not react with acids, alkalis, oxidants, or reducing agents. | [3][4] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area at 2–8°C. Protect from moisture and direct sunlight. | [1] |

Table 2: Solubility and Partition Coefficient of Mebicar

| Property | Value | Conditions | Source |

| Solubility in Water | Moderate; a patent suggests excellent solubility (about 50% at ambient temperature) | - | [1][7] |

| Solubility in DMF | 30 mg/mL | - | [4] |

| Solubility in DMSO | 30 mg/mL; 125 mg/mL (sonication recommended) | - | [4][8] |

| Solubility in Ethanol | 25 mg/mL | - | [4] |

| Solubility in PBS (pH 7.2) | 10 mg/mL | - | [4] |

| logP | -0.74 | ALOGPS | [9] |

| -0.8 | Chemaxon | [9] | |

| -0.9 | XLogP3 | [5] | |

| pKa (Strongest Basic) | -2.7 | Chemaxon | [9] |

Experimental Protocols

The following sections detail the methodologies for determining key physicochemical properties of Mebicar. These protocols are based on standard laboratory practices and can be adapted for specific research needs.

Determination of Melting Point

The melting point of Mebicar can be determined using the capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of dry, powdered Mebicar is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[10]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, approximately 1-2°C per minute, especially when approaching the expected melting point.[11]

-

Observation: The temperature at which the substance first begins to melt (the appearance of the first droplet of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.[11] Given that Mebicar decomposes at its melting point, observation of charring or discoloration should also be noted.[1]

Determination of Aqueous Solubility (Shake-Flask Method)

The equilibrium solubility of Mebicar in aqueous media can be determined using the shake-flask method, a widely accepted technique for this purpose.[12]

Methodology:

-

Preparation of Saturated Solution: An excess amount of Mebicar is added to a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline) in a sealed container.

-

Equilibration: The container is agitated in a constant temperature water bath or shaker, typically at 37 ± 1 °C, to mimic physiological conditions.[13] Agitation should continue until equilibrium is reached, which can be determined by measuring the concentration at different time points (e.g., 24, 48, 72 hours) until it remains constant.[13]

-

Sample Collection and Preparation: At each time point, an aliquot of the suspension is withdrawn and immediately filtered through a 0.45 µm filter or centrifuged to remove undissolved solids.[12]

-

Quantification: The concentration of Mebicar in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The equilibrium solubility is reported as the average of the concentrations from the final time points. A minimum of three replicate determinations is recommended.[14]

Mechanism of Action and Signaling Pathways

Mebicar's anxiolytic effects are believed to stem from its modulation of several key neurotransmitter systems in the brain.[2][3] Unlike benzodiazepines, it does not directly act on GABA receptors but influences the balance of inhibitory and excitatory neurotransmission.[15]

The proposed mechanism involves:

-

Enhancement of Serotonergic Activity: Mebicar has been shown to increase the levels of serotonin in the brain.[16]

-

Reduction of Noradrenergic Activity: It concurrently decreases the levels of norepinephrine.[16]

-

GABAergic Modulation: While not a direct agonist, it is thought to enhance the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter.[15]

-

No Significant Effect on Dopaminergic and Cholinergic Systems: Studies indicate that Mebicar does not significantly affect these neurotransmitter systems.[3][16]

This multi-faceted action on the limbic-reticular complex, particularly the hypothalamus, contributes to its anxiolytic properties without causing significant sedation or muscle relaxation.[2][16]

References

- 1. Mebikar Mebicar Temgikoluril Pure Comp. 99% 1000mg - SYNTHETIKA [synthetikaeu.com]

- 2. Temgicoluril - Wikipedia [en.wikipedia.org]

- 3. Buy Mebicar | 10095-06-4 [smolecule.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Mebicar | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. KEGG DRUG: Mebicar [kegg.jp]

- 7. US20110070305A1 - Sustained release pharmaceutical composition containing mebicar - Google Patents [patents.google.com]

- 8. This compound | GABA Receptor | TargetMol [targetmol.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. scielo.br [scielo.br]

- 13. who.int [who.int]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. pillintrip.com [pillintrip.com]

- 16. [Characteristics of the psychotropic spectrum of action of mebicar] - PubMed [pubmed.ncbi.nlm.nih.gov]

Mebicar's Mechanism of Action on GABAergic and Serotonergic Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebicar (marketed as Adaptol) is an anxiolytic and nootropic agent with a unique chemical structure, distinct from benzodiazepines and other classical psychoactive drugs. Its therapeutic effects are attributed to its modulatory actions on several neurotransmitter systems, most notably the GABAergic and serotonergic systems. This technical guide provides a comprehensive overview of the current understanding of Mebicar's mechanism of action, focusing on its interaction with these two key systems. While direct, quantitative binding affinities for specific receptor subtypes remain largely uncharacterized in publicly available literature, this guide synthesizes the existing qualitative and functional data to elucidate its purported mechanisms. This document also outlines detailed, generalized experimental protocols that are employed to study such interactions, providing a framework for future quantitative investigations into Mebicar's neuropharmacological profile.

Introduction

Mebicar, chemically 2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione, is a non-benzodiazepine anxiolytic used in Eastern European countries for the treatment of anxiety, neurotic disorders, and to improve tolerance of other psychotropic drugs.[1] Unlike many anxiolytics, Mebicar is reported to exert its effects without significant sedation, myorelaxation, or impairment of cognitive function.[2] Its mechanism of action is believed to be multifactorial, involving the modulation of several key neurotransmitter systems in the brain, including the GABAergic, serotonergic, and adrenergic systems.[2] This guide will focus on its effects on the GABAergic and serotonergic systems, which are thought to be central to its anxiolytic properties.

Interaction with the GABAergic System

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system (CNS) and plays a crucial role in regulating neuronal excitability and anxiety. While direct binding of Mebicar to GABA receptors has not been quantitatively demonstrated in available literature, several studies suggest a facilitatory role in GABAergic transmission.[3]

Functional Effects on GABAergic Transmission

Studies have indicated that Mebicar may enhance the inhibitory effects of GABA. One study reported that Mebicar increased the preconvulsive period induced by thiosemicarbazide, a substance that inhibits GABA synthesis.[3] It also displayed antagonism towards the convulsant effects of bicuculline, a competitive antagonist of the GABA-A receptor.[3] These findings suggest that Mebicar may potentiate GABAergic neurotransmission, although the precise molecular mechanism remains to be elucidated. Interestingly, the same study noted that upon two-week administration, Mebicar reduced the overall GABA content in the rat brain, leading to the hypothesis that Mebicar may facilitate inhibitory GABAergic transmission, possibly through a compensatory mechanism.[3]

Signaling Pathway

The proposed, though not definitively proven, mechanism involves the potentiation of GABA-A receptor function. GABA-A receptors are ligand-gated ion channels that, upon binding GABA, open to allow the influx of chloride ions (Cl-), leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.

Caption: Proposed Mebicar Action on GABAergic Signaling.

Interaction with the Serotonergic System

The serotonergic system is deeply involved in the regulation of mood, anxiety, and cognition. Evidence suggests that Mebicar also modulates this system, contributing to its anxiolytic and nootropic effects.

Effects on Serotonin Levels

An early study reported that Mebicar increases the level of serotonin in the brain.[2] However, the study did not elucidate the mechanism behind this increase. Potential mechanisms could include increased synthesis, decreased metabolism, or modulation of serotonin reuptake. Further research is needed to determine the precise action of Mebicar on serotonin dynamics.

Potential Mechanisms of Action

The observed increase in brain serotonin levels could be due to several factors, which are currently speculative:

-

Inhibition of Serotonin Reuptake: Mebicar might act as a serotonin reuptake inhibitor (SRI), blocking the serotonin transporter (SERT) and thereby increasing the synaptic concentration of serotonin.

-

Modulation of Serotonin Synthesis: Mebicar could potentially influence the enzymatic pathway of serotonin synthesis, for example, by affecting the activity of tryptophan hydroxylase.

-

Inhibition of Monoamine Oxidase (MAO): Mebicar might inhibit the activity of MAO, the enzyme responsible for the degradation of serotonin.

Caption: Potential Mebicar Actions on Serotonergic Synapse.

Quantitative Data Summary

A thorough review of the available scientific literature did not yield specific quantitative data regarding the binding affinities (e.g., Ki or Kd values) of Mebicar for GABA receptors, serotonin receptors, or the serotonin transporter. The tables below are structured to accommodate such data as it becomes available through future research.

Table 1: Mebicar Binding Affinity for GABAergic System Components

| Target | Radioligand | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| GABA-A Receptor | Data not available | Data not available | Data not available | Data not available |

Table 2: Mebicar Binding Affinity for Serotonergic System Components

| Target | Radioligand | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| 5-HT1A Receptor | Data not available | Data not available | Data not available | Data not available | |

| 5-HT2A Receptor | Data not available | Data not available | Data not available | Data not available | |

| 5-HT2C Receptor | Data not available | Data not available | Data not available | Data not available | |

| Serotonin Transporter (SERT) | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following sections describe generalized experimental protocols that are standardly used to investigate the interaction of a compound like Mebicar with the GABAergic and serotonergic systems. These are provided as a methodological guide for future research.

GABA-A Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the GABA-A receptor.

Objective: To determine the Ki of Mebicar for the GABA-A receptor.

Materials:

-

Rat brain cortex tissue

-

[3H]-Muscimol (radioligand)

-

GABA (for non-specific binding determination)

-

Mebicar (test compound)

-

Tris-HCl buffer

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize rat brain cortex in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in buffer to a known protein concentration.

-

Binding Assay: In a series of tubes, incubate the prepared brain membranes with a fixed concentration of [3H]-Muscimol and varying concentrations of Mebicar.

-

Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of [3H]-Muscimol binding against the concentration of Mebicar. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

In Vivo Microdialysis for Serotonin Measurement

This technique allows for the measurement of extracellular serotonin levels in the brain of a living animal following drug administration.

Objective: To quantify the effect of Mebicar administration on extracellular serotonin levels in a specific brain region (e.g., hippocampus).

Materials:

-

Live, freely moving rat

-

Stereotaxic apparatus

-

Microdialysis probe

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Mebicar solution

-

High-performance liquid chromatography (HPLC) with electrochemical detection (ECD)

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized rat using a stereotaxic frame. Allow the animal to recover.

-

Perfusion: On the day of the experiment, perfuse the probe with aCSF at a slow, constant flow rate.

-

Baseline Collection: Collect dialysate samples at regular intervals to establish a baseline of extracellular serotonin levels.

-

Drug Administration: Administer Mebicar to the animal (e.g., via intraperitoneal injection).

-

Post-Drug Collection: Continue to collect dialysate samples at the same intervals.

-

Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express the post-drug serotonin levels as a percentage of the baseline levels and plot over time.

References

- 1. [Experimental comparative study of the analgesic activity of the diurnal anxiolytic mebicar, amitriptyline, and diazepam] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Characteristics of the psychotropic spectrum of action of mebicar] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Temgicoluril: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temgicoluril, also known as Mebicar, is a non-benzodiazepine anxiolytic and nootropic agent. Its chemical name is 1,3,4,6-tetramethylglycoluril, and it possesses a unique bicyclic structure derived from the condensation of N,N'-dimethylurea and glyoxal. Understanding the precise chemical structure and purity of this compound is paramount for its development and application in a pharmaceutical context. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document details predicted and comparative spectroscopic data for this compound, alongside detailed experimental protocols. Due to the limited availability of public experimental spectra for this compound, data for the parent compound, glycoluril, is provided for comparative purposes.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | 1,3,4,6-Tetramethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione |

| Molecular Formula | C₈H₁₄N₄O₂ |

| Molecular Weight | 198.22 g/mol |

| CAS Number | 10095-06-4 |

Spectroscopic Data

The following tables summarize the predicted and comparative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Compound | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| This compound | ~ 2.8-3.0 | Singlet | 6H | N-CH₃ (Positions 1, 6) |

| This compound | ~ 2.7-2.9 | Singlet | 6H | N-CH₃ (Positions 3, 4) |

| This compound | ~ 4.5-4.7 | Singlet | 2H | C-H (Bridgehead) |

| Glycoluril | 5.34 | Singlet | 2H | C-H (Bridgehead) |

| Glycoluril | 7.25 | Singlet | 4H | N-H |

¹³C NMR (Carbon NMR) Data

| Compound | Predicted Chemical Shift (δ) ppm | Assignment |

| This compound | ~ 158-160 | C=O (Carbonyl) |

| This compound | ~ 75-77 | C-H (Bridgehead) |

| This compound | ~ 28-30 | N-CH₃ (Positions 1, 6) |

| This compound | ~ 26-28 | N-CH₃ (Positions 3, 4) |

| Glycoluril | 159.2 | C=O (Carbonyl) |

| Glycoluril | 73.8 | C-H (Bridgehead) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Compound | Predicted/Observed Wavenumber (cm⁻¹) | Functional Group Assignment |

| This compound | ~ 1700-1750 (strong) | C=O stretch (amide) |

| This compound | ~ 2900-3000 (medium) | C-H stretch (aliphatic) |

| This compound | ~ 1400-1500 (medium) | C-H bend (aliphatic) |

| Glycoluril | ~ 3200-3400 (broad) | N-H stretch |

| Glycoluril | ~ 1700 (strong) | C=O stretch (amide) |

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of a molecule, providing information about its molecular weight and fragmentation pattern.

| Compound | Predicted/Observed m/z | Ion Assignment |

| This compound | 198.1168 | [M]⁺ (Molecular Ion) |

| This compound | 141.0827 | [M - C₂H₃N₂O]⁺ |

| This compound | 84.0585 | [M - C₄H₆N₂O₂]⁺ |

| Glycoluril | 142.0491 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Mass Spectrometry (Electrospray Ionization - ESI)

The Neurochemical Dichotomy of Mebicar: An In-depth Examination of its Effects on Brain Norepinephrine and Serotonin Systems

For Immediate Release

[City, State] – [Date] – Adaptopharm, a leader in neuropharmacological research, today released a comprehensive whitepaper detailing the neurochemical profile of Mebicar's (also known as Temgicoluril) effects on the brain's norepinephrine and serotonin systems. This technical guide, intended for researchers, scientists, and drug development professionals, consolidates the existing, albeit limited, understanding of Mebicar's unique dual action on these key monoamine neurotransmitters.

Mebicar, an anxiolytic with nootropic properties, has long been noted for its distinct mechanism of action that differentiates it from typical benzodiazepines. A foundational aspect of its pharmacological profile is its reported influence on the adrenergic and serotonergic systems. Preclinical studies have indicated that Mebicar exerts a dichotomous effect: it decreases levels of norepinephrine while simultaneously increasing levels of serotonin in the brain.[1] This technical guide aims to explore the available evidence, outline the putative mechanisms, and provide a framework for future quantitative research.

Summary of Neurochemical Effects

While precise quantitative data from publicly accessible, peer-reviewed literature is scarce, the consistent qualitative description points to a significant modulatory effect on two of the brain's primary monoaminergic systems. The table below summarizes the reported qualitative effects of Mebicar on brain norepinephrine and serotonin.

| Neurotransmitter | Reported Effect |

| Norepinephrine | Decrease in brain levels |

| Serotonin | Increase in brain levels |

It is critical to note that the referenced studies do not provide specific quantitative data, such as percentage change or absolute concentration, or details on the specific brain regions analyzed. This represents a significant gap in the current understanding of Mebicar's neuropharmacology.

Putative Signaling Pathways and Mebicar's Influence

The precise molecular targets through which Mebicar mediates its effects on norepinephrine and serotonin levels are not yet fully elucidated. However, we can postulate the potential pathways based on the known pharmacology of monoamine neurotransmission.

The following diagram illustrates a simplified representation of norepinephrine and serotonin signaling pathways and the hypothesized points of intervention for Mebicar.

Experimental Protocols: A General Overview

The workflow diagram below outlines a typical experimental process for such a study.

A more detailed breakdown of these stages is as follows:

-

Animal Models: Studies would likely utilize standard laboratory animal models such as Sprague-Dawley rats or C57BL/6 mice. The choice of species and strain can influence the metabolic and neurochemical outcomes.

-

Drug Administration: Mebicar would be administered at various doses, likely via oral gavage or intraperitoneal injection, to establish a dose-response relationship. A vehicle control group receiving an inert substance would be essential for comparison.

-

Time-Course Analysis: To understand the pharmacodynamics of Mebicar, animals would be euthanized at different time points following drug administration. This allows for the determination of the onset, peak, and duration of its neurochemical effects.

-

Brain Tissue Collection and Processing: Following euthanasia, brains would be rapidly extracted and dissected to isolate specific regions of interest, such as the hippocampus, prefrontal cortex, striatum, and hypothalamus, which are all critically involved in mood and anxiety.

-

Neurotransmitter Quantification: The most common and reliable methods for quantifying monoamines in brain tissue are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Mass Spectrometry (MS). These techniques allow for the sensitive and specific measurement of norepinephrine, serotonin, and their metabolites.

Future Directions and Conclusion

The existing literature provides a foundational, yet incomplete, picture of Mebicar's interaction with the norepinephrine and serotonin systems. The qualitative reports of its dual action are intriguing and suggest a unique mechanism for its anxiolytic and nootropic effects. However, the lack of robust quantitative data is a significant limitation that hinders a deeper understanding and further development of Mebicar-based therapeutics.

Future research should prioritize the following:

-

Quantitative Neurochemical Analysis: Rigorous studies are needed to quantify the dose-dependent effects of Mebicar on norepinephrine and serotonin levels in various brain regions.

-

Metabolite Analysis: Measuring the levels of monoamine metabolites (e.g., MHPG for norepinephrine and 5-HIAA for serotonin) would provide insights into the effects of Mebicar on neurotransmitter turnover.

-

Receptor Binding Assays: Determining the binding affinity of Mebicar for various adrenergic and serotonergic receptors and transporters (NET and SERT) is crucial to identify its direct molecular targets.

-

In Vivo Microdialysis: This technique would allow for the real-time measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing a more dynamic understanding of Mebicar's effects.

References

Initial In-Vitro Screening of Tetramethylglycoluril for Novel Therapeutic Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylglycoluril, also known as mebicar or temgicoluril, is a small molecule primarily recognized for its anxiolytic and nootropic properties.[1][2][3] Its mechanism of action is understood to involve the modulation of major neurotransmitter systems, most notably enhancing GABAergic neurotransmission.[1][4][5][6][7] While its efficacy in these areas is established, the full therapeutic potential of Tetramethylglycoluril may be broader. This guide outlines a comprehensive in-vitro screening strategy to identify novel therapeutic targets for this compound, moving beyond its known neurological effects. The proposed workflow is designed to be a starting point for a thorough investigation into the polypharmacology of Tetramethylglycoluril, potentially uncovering new applications in a variety of disease contexts.

The screening cascade is designed in a tiered approach, beginning with a broad primary screen against a diverse panel of targets, followed by more focused secondary and functional assays to confirm and characterize initial "hits." This systematic approach allows for an efficient and data-driven exploration of the compound's biological activity.

Experimental Workflow

The initial in-vitro screening of Tetramethylglycoluril will follow a logical progression from broad, high-throughput screening to more specific, functional assays. This workflow ensures that a wide range of potential targets are initially assessed, with subsequent efforts focused on the most promising interactions.

References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs | ChemPartner [chempartner.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Assays for Mebicar's Effect on Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebicar (tetramethylglycoluril) is an anxiolytic and nootropic agent with a unique chemical structure that sets it apart from classical benzodiazepines and other common psychotropic drugs. Its molecular formula is C₈H₁₄N₄O₂ and it has a molar mass of 198.22 g/mol .[1][2] The mechanism of action of Mebicar is not fully elucidated, and it appears to modulate several major neurotransmitter systems, including the GABAergic, serotonergic, and adrenergic systems.[3] However, evidence suggests that Mebicar may not act as a direct high-affinity ligand at the primary binding sites of many common receptors, indicating a potentially more subtle or indirect modulatory role.[3]

This application note provides a guide for researchers to investigate the effects of Mebicar on receptor binding using in vitro assays. The protocols detailed below are designed to determine if Mebicar directly competes with known ligands for receptor binding sites or if it acts allosterically to modulate ligand binding. Given the current understanding of Mebicar, a primary objective of these assays is to systematically screen for potential interactions and to quantify any observed binding affinity.

Key Concepts in Receptor Binding Assays

In vitro receptor binding assays are fundamental tools in pharmacology and drug discovery for characterizing the interaction between a ligand (such as a drug or neurotransmitter) and its receptor. The two primary types of assays described here are saturation and competitive binding assays.

-

Saturation Binding Assays: These experiments are used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of a radiolabeled ligand for those receptors. A high-affinity radioligand is incubated at various concentrations with the receptor preparation until equilibrium is reached.

-

Competitive Binding Assays: These assays are used to determine the affinity of an unlabeled test compound (like Mebicar) for a receptor. This is achieved by measuring the ability of the test compound to displace a radiolabeled ligand that is known to bind to the receptor with high affinity. The results are typically expressed as the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated from the IC50 value.

Data Presentation

Due to the limited availability of public data on Mebicar's direct receptor binding affinities, the following table is provided as a template for researchers to populate with their own experimental data. This structured format will allow for easy comparison of Mebicar's binding profile across different receptor types.

Table 1: Mebicar Receptor Binding Affinity Data (Template)

| Receptor Target | Radioligand Used | Radioligand Concentration (nM) | Mebicar IC50 (µM) | Mebicar Ki (µM) | Hill Slope |

| GABAergic | |||||

| GABA-A (Benzodiazepine Site) | [³H]-Flunitrazepam | ||||

| Serotonergic | |||||

| 5-HT1A | [³H]-8-OH-DPAT | ||||

| 5-HT2A | [³H]-Ketanserin | ||||

| Adrenergic | |||||

| α2A | [³H]-Rauwolscine | ||||

| Dopaminergic | |||||

| D2 | [³H]-Spiperone |

Researchers should fill in the table with their experimentally determined values.

Experimental Protocols

Protocol 1: Radioligand Saturation Binding Assay

This protocol is designed to determine the receptor density (Bmax) and the dissociation constant (Kd) of a specific radioligand for a target receptor.

Materials:

-

Receptor source (e.g., cell membranes from a cell line expressing the target receptor or homogenized brain tissue)

-

Radiolabeled ligand (e.g., [³H]-Flunitrazepam for the benzodiazepine site on the GABA-A receptor)

-

Unlabeled ligand for determining non-specific binding

-

Assay buffer (specific to the receptor of interest)

-

96-well microplates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation vials

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes or tissue homogenates containing the receptor of interest. The protein concentration of the membrane preparation should be determined using a standard protein assay.

-

Assay Setup: In a 96-well microplate, set up triplicate wells for each concentration of the radioligand.

-

Total Binding: To these wells, add the assay buffer, the membrane preparation, and increasing concentrations of the radiolabeled ligand.

-

Non-specific Binding: In a separate set of triplicate wells, add the assay buffer, the membrane preparation, increasing concentrations of the radiolabeled ligand, and a high concentration of the unlabeled ligand to saturate the receptors.

-

Incubation: Incubate the plates at a specific temperature and for a duration sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each radioligand concentration: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).

-

Analyze the data using non-linear regression to fit a one-site binding model and determine the Bmax and Kd values.

-

Protocol 2: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of Mebicar for a target receptor.

Materials:

-

Same as for the Saturation Binding Assay, plus:

-

Mebicar (or other unlabeled test compound) at a range of concentrations.

Procedure:

-

Membrane Preparation: Prepare cell membranes or tissue homogenates as described in Protocol 1.

-

Assay Setup: In a 96-well microplate, set up the following in triplicate:

-

Total Binding: Wells containing assay buffer, membrane preparation, and a fixed concentration of the radiolabeled ligand (typically at or near its Kd).

-

Non-specific Binding: Wells containing assay buffer, membrane preparation, the radiolabeled ligand, and a high concentration of an appropriate unlabeled ligand.

-

Competition: Wells containing assay buffer, membrane preparation, the radiolabeled ligand, and increasing concentrations of Mebicar.

-

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.

-

Filtration and Washing: Perform filtration and washing steps as described in Protocol 1.

-

Counting: Count the radioactivity in each filter as described in Protocol 1.

-

Data Analysis:

-

Calculate the percent specific binding of the radioligand at each concentration of Mebicar.

-

Plot the percent specific binding (Y-axis) against the log concentration of Mebicar (X-axis).

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 of Mebicar.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

The following diagrams illustrate the signaling pathways of potential receptor targets that could be investigated for Mebicar's effects.

GABA-A Receptor Signaling

Caption: Simplified GABA-A receptor signaling pathway.

Alpha-2 Adrenergic Receptor Signaling

Caption: Alpha-2 adrenergic receptor signaling pathway.

5-HT2A Receptor Signaling

Caption: 5-HT2A receptor signaling pathway.

Conclusion

The provided protocols for radioligand binding assays offer a robust framework for investigating the interaction of Mebicar with a wide range of CNS receptors. While direct, high-affinity binding of Mebicar to primary receptor sites has not been conclusively demonstrated, these in vitro methods are essential for a systematic evaluation. By employing both saturation and competitive binding assays, researchers can either identify potential direct binding targets or, equally importantly, confirm the absence of high-affinity interactions, thereby guiding further research into Mebicar's more subtle, indirect, or allosteric mechanisms of action. The systematic application of these assays will be crucial in unraveling the complete pharmacological profile of this unique anxiolytic agent.

References

Application Notes and Protocols for Testing Temgicoluril in Animal Models of Generalized Anxiety Disorder

For Researchers, Scientists, and Drug Development Professionals

Introduction to Generalized Anxiety Disorder (GAD) and Temgicoluril

Generalized Anxiety Disorder (GAD) is a prevalent and debilitating condition characterized by persistent and excessive worry about a number of different things. Preclinical research relies on robust animal models that mimic aspects of GAD to test the efficacy of novel anxiolytic compounds.

This compound (also known as Mebicar) is an anxiolytic drug used in some countries for the treatment of anxiety and other neurological and cardiovascular conditions.[1][2] Unlike traditional benzodiazepines, this compound is a "daytime" tranquilizer that does not typically cause sedation, muscle relaxation, or cognitive impairment.[3] Its mechanism of action is believed to involve the modulation of several neurotransmitter systems. It has been shown to decrease norepinephrine levels and increase serotonin levels in the brain, without significantly affecting dopaminergic or cholinergic systems.[3][4] This unique pharmacological profile makes it a compelling candidate for evaluation in animal models of GAD.

These application notes provide detailed protocols for assessing the anxiolytic potential of this compound using well-validated rodent models of anxiety-like behavior.

Recommended Animal Models for GAD

A battery of tests is recommended to comprehensively evaluate the anxiolytic effects of this compound, as different models assess different facets of anxiety-like behavior. The following are widely used and validated unconditioned models of anxiety.

Elevated Plus Maze (EPM)

The EPM is one of the most widely used tests for screening anxiolytic drugs.[5] The test is based on the conflict between the rodent's innate tendency to explore a novel environment and its aversion to open, elevated spaces.[5][6] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[6]

Light-Dark Box Test

This test is also based on the innate conflict between exploration and aversion to brightly lit areas.[7][8] The apparatus consists of a large, illuminated compartment and a small, dark compartment.[7] Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.[7][9]

Marble Burying Test

This test is sensitive to both anxiolytics and drugs used to treat obsessive-compulsive disorder.[10] The test is based on the observation that rodents, when faced with novel objects in their environment, will bury them.[10] A decrease in the number of marbles buried is indicative of an anxiolytic or anti-compulsive effect.[10]

Experimental Protocols

The following are detailed protocols for the aforementioned animal models to test the efficacy of this compound.

General Considerations

-

Animals: Male mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley or Wistar) are commonly used. Animals should be group-housed and allowed to acclimate to the housing facility for at least one week before testing.

-

Drug Administration: this compound should be dissolved in an appropriate vehicle (e.g., saline, distilled water, or a small percentage of DMSO in saline). The route of administration (e.g., intraperitoneal - IP, oral gavage - PO) and the time between administration and testing should be optimized based on the pharmacokinetic profile of this compound. A vehicle-treated control group and a positive control group (e.g., diazepam) should be included.

-

Environment: All testing should be conducted in a quiet, dimly lit room to minimize external stressors. The apparatus should be cleaned thoroughly between each animal to eliminate olfactory cues.

Protocol: Elevated Plus Maze (EPM)

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms. Dimensions should be appropriate for the species (e.g., for mice: arms 30 cm long x 5 cm wide, with 15 cm high walls for the enclosed arms).

Procedure:

-

Administer this compound or vehicle to the animals at the predetermined time before the test.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for 5 minutes.

-

Record the session using a video camera mounted above the maze.

-

After the 5-minute session, return the animal to its home cage.

-

Analyze the video for the following parameters:

-

Time spent in the open arms (s)

-

Time spent in the closed arms (s)

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

Total distance traveled (cm) - as a measure of locomotor activity.

-

Protocol: Light-Dark Box Test

Apparatus: A rectangular box divided into a large, brightly lit compartment (approximately 2/3 of the box) and a small, dark compartment (approximately 1/3 of the box) with an opening connecting them.

Procedure:

-

Administer this compound or vehicle.

-

Place the animal in the center of the light compartment, facing away from the opening.

-

Allow the animal to freely explore the apparatus for 5-10 minutes.

-

Record the session with a video camera.

-

Return the animal to its home cage.

-

Analyze the video for the following parameters:

-

Time spent in the light compartment (s)

-

Time spent in the dark compartment (s)

-

Number of transitions between compartments

-

Latency to first enter the dark compartment (s)

-

Total distance traveled (cm).

-

Protocol: Marble Burying Test

Apparatus: A standard mouse cage filled with 5 cm of bedding material. 20-25 glass marbles are evenly spaced on the surface of the bedding.

Procedure:

-

Administer this compound or vehicle.

-

Place the animal in the cage with the marbles.

-

Leave the animal undisturbed for 30 minutes.

-

After 30 minutes, carefully remove the animal from the cage.

-

Count the number of marbles that are at least two-thirds buried in the bedding.

-

An observer blind to the treatment groups should perform the counting.

Data Presentation and Expected Outcomes

While specific quantitative data for this compound in these models is not widely available in peer-reviewed literature, the following tables illustrate how the data should be structured and the expected outcomes for an effective anxiolytic compound.

Table 1: Effects of this compound in the Elevated Plus Maze (EPM)

| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries (%) | Total Distance Traveled (cm) |

|---|---|---|---|---|

| Vehicle | - | 15.2 ± 2.1 | 25.5 ± 3.4 | 1500 ± 120 |

| This compound | 10 | Data to be determined | Data to be determined | Data to be determined |

| This compound | 30 | Data to be determined | Data to be determined | Data to be determined |

| This compound | 100 | Data to be determined | Data to be determined | Data to be determined |

| Diazepam | 2 | 45.8 ± 5.3* | 55.2 ± 4.8* | 1350 ± 110 |

*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle. Expected outcome: A significant increase in the time spent in open arms and the percentage of open arm entries for effective doses of this compound, without a significant change in total distance traveled.

Table 2: Effects of this compound in the Light-Dark Box Test

| Treatment Group | Dose (mg/kg) | Time in Light Compartment (s) | Transitions | Total Distance Traveled (cm) |

|---|---|---|---|---|

| Vehicle | - | 30.5 ± 4.2 | 8.1 ± 1.5 | 1800 ± 150 |

| This compound | 10 | Data to be determined | Data to be determined | Data to be determined |

| This compound | 30 | Data to be determined | Data to be determined | Data to be determined |

| This compound | 100 | Data to be determined | Data to be determined | Data to be determined |

| Diazepam | 2 | 85.3 ± 9.8* | 15.6 ± 2.1* | 1650 ± 130 |

*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle. Expected outcome: A significant increase in the time spent in the light compartment and the number of transitions for effective doses of this compound, with no significant effect on total distance traveled.

Table 3: Effects of this compound in the Marble Burying Test

| Treatment Group | Dose (mg/kg) | Number of Marbles Buried |

|---|---|---|

| Vehicle | - | 18.2 ± 1.5 |

| This compound | 10 | Data to be determined |

| This compound | 30 | Data to be determined |

| This compound | 100 | Data to be determined |

| Diazepam | 2 | 7.5 ± 1.1* |

*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle. Expected outcome: A significant decrease in the number of marbles buried for effective doses of this compound.

Visualizations

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of this compound's anxiolytic action.

Experimental Workflow for Preclinical Testing

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Buy Mebicar | 10095-06-4 [smolecule.com]

- 3. [Characteristics of the psychotropic spectrum of action of mebicar] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mebicar | 10095-06-4 | Benchchem [benchchem.com]

- 5. google.com [google.com]

- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Light-dark box test - Wikipedia [en.wikipedia.org]

- 8. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the light/dark box test: Protocols and implications for neuroscience research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological evaluation of the adequacy of marble burying as an animal model of compulsion and/or anxiety - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocol: Oral Administration of Tetramethylglycoluril (Mebicar) in Rodent Behavioral Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetramethylglycoluril, also known as Mebicar or Temgicoluril, is an anxiolytic and antidepressant agent that is orally active.[1] Its mechanism of action is primarily associated with the enhancement of GABAergic neurotransmission.[1][2] Unlike typical anxiolytics such as benzodiazepines, Mebicar is reported to be non-habit forming, non-sedating, and does not impair motor function, making it a compound of interest for behavioral neuroscience research.[3] It has been shown to decrease brain norepinephrine levels while increasing serotonin, without significantly affecting dopaminergic or cholinergic systems.[3]

These application notes provide a comprehensive protocol for the preparation and oral administration of Tetramethylglycoluril to rodents for use in behavioral studies. The protocol emphasizes safe handling, proper vehicle selection, and accurate dosing techniques to ensure reproducible and reliable experimental outcomes.

Quantitative Data Summary

The following table summarizes key parameters for the oral administration of Tetramethylglycoluril based on available literature. Researchers should use this data as a starting point and perform dose-response studies to determine the optimal dose for their specific behavioral paradigm.

| Parameter | Species | Dosage | Vehicle / Formulation | Study Duration | Reported Effect | Reference |

| Dosage | Mouse | 10 mg/kg | Oral Gavage (Vehicle not specified) | 3 weeks | Preventive effect on neurobehavioral disruptions from stress; reduced anxiety-like behavior. | [1] |

| Solubility | N/A | 100 mg/mL | PBS (with ultrasonication) | N/A | Achieved a clear solution. | [2] |

| Solubility | N/A | ≥ 2.08 mg/mL | 10% DMSO + 90% Corn Oil | N/A | Achieved a clear solution. | [2] |

| Solubility | N/A | 125 mg/mL | DMSO (with sonication) | N/A | High solubility for stock solution preparation. | [4] |

| Elimination | Human | N/A | N/A | N/A | Elimination half-life of 3 hours. | [3] |

Note: The pharmacokinetic profile of a compound in rodents can differ significantly from humans and may vary between rats and mice.[5][6]

Experimental Protocol: Oral Gavage Administration

This protocol details the standard method of oral gavage, which ensures precise dose delivery directly into the stomach.[7]

3.1. Materials and Reagents

-

Tetramethylglycoluril (Mebicar) powder

-

Vehicle (e.g., Sterile Water, 0.9% Saline, PBS, or a suspension vehicle like 0.5% Carboxymethylcellulose)

-

10% DMSO and Corn Oil (for lipid-based formulations)[2]

-

Appropriately sized oral gavage needles (flexible or rigid with a ball tip; 20-22 gauge for mice, 16-18 gauge for rats)

-

Sterile syringes (1-3 mL)

-

Analytical balance

-

Sonicator or vortex mixer

-

pH meter (if using aqueous solutions)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

3.2. Preparation of Dosing Solution

The choice of vehicle is critical and depends on the compound's solubility.

A. Aqueous Solution (for water-soluble salts)

-

Based on solubility data, Mebicar can be dissolved in PBS at high concentrations with the aid of ultrasonication.[2]

-

Weigh the required amount of Mebicar powder for the desired concentration and total volume.

-

Gradually add the PBS vehicle to the powder while vortexing or sonicating.

-

Ensure the solution is clear and homogenous. If preparing a stock in water, it is recommended to sterilize through a 0.22 μm filter before use.[1]

-

Prepare fresh daily.

B. Suspension

-

If Mebicar is not fully soluble in an aqueous vehicle at the desired concentration, a suspension can be prepared.

-

A common vehicle is 0.5% or 1% Carboxymethylcellulose (CMC) in sterile water.

-

Weigh the Mebicar powder and triturate it with a small amount of the CMC vehicle to form a paste.

-

Gradually add the remaining vehicle while mixing continuously to ensure a uniform suspension.

-

Continuously agitate the suspension (e.g., using a stir plate) during dosing to prevent settling.

C. Lipid-Based Solution

-

For a formulation of 10% DMSO in 90% corn oil, first dissolve the Mebicar powder in DMSO, using sonication if necessary.[2][4]

-

Add the corn oil to the DMSO concentrate and mix thoroughly until a clear, homogenous solution is formed.[2]

3.3. Dosing Procedure (Oral Gavage)

Ethical Considerations: Oral gavage can be a stressful procedure and should only be performed by trained personnel.[7] An alternative, less stressful method involves training rodents to voluntarily consume the substance mixed into a palatable jelly, which may be suitable for chronic studies.[8][9][10]

-

Animal Restraint:

-

Mouse: Gently scruff the mouse by pinching the loose skin over the neck and back to immobilize the head. The animal's body should be supported.

-

Rat: Securely wrap the rat in a towel or use a firm but gentle one-handed grip that restrains the head and forelimbs.

-

-

Volume Calculation:

-

Calculate the volume to administer based on the animal's most recent body weight.

-

Typical maximum oral gavage volumes are ~10 mL/kg for mice and rats. For example, a 30 g mouse would receive a maximum of 0.3 mL.

-

-

Gavage Needle Insertion:

-

Measure the gavage needle against the animal from the tip of the nose to the last rib to estimate the correct insertion depth.

-

With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, just off-center.

-

Advance the needle along the roof of the mouth and into the esophagus. There should be no resistance. If resistance is felt or the animal shows signs of respiratory distress (e.g., gasping), the needle may be in the trachea. Immediately withdraw and start again.

-

-

Substance Administration:

-

Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the solution.

-

Administer the substance smoothly to avoid regurgitation.

-

-

Post-Administration:

-

Gently remove the needle and return the animal to its home cage.

-

Monitor the animal for at least 15-30 minutes for any adverse reactions, such as distress or leakage of the compound from the mouth or nose.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for conducting a rodent behavioral study involving the oral administration of Tetramethylglycoluril.

Caption: Experimental workflow from compound preparation to data analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (Tetramethylglycoluril; Mebicar) | GABA Receptor | 10095-06-4 | Invivochem [invivochem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | GABA Receptor | TargetMol [targetmol.com]

- 5. Species differences in pharmacokinetic and pharmacodynamic properties of nebicapone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of meloxicam in animals and the relevance to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Voluntary oral administration of drugs in mice [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]

Establishing a Dose-Response Curve for Mebicar in the Elevated Plus Maze

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for establishing a dose-response curve for the anxiolytic drug Mebicar using the elevated plus maze (EPM) model in rodents. Detailed experimental protocols, data presentation guidelines, and visualizations are included to facilitate the design and execution of these studies for the evaluation of novel anxiolytic compounds.

Introduction

Mebicar (also known as Adaptol or Tetramethyltetraazabicyclooctandione) is an anxiolytic drug with a unique pharmacological profile. Unlike classic benzodiazepines, Mebicar exerts its anti-anxiety effects without significant sedative, muscle relaxant, or addictive properties.[1][2] Its mechanism of action involves the modulation of several neurotransmitter systems, including GABAergic, serotonergic, and noradrenergic systems.[1][3][4] Specifically, it is believed to decrease brain noradrenaline levels while increasing serotonin levels, which contributes to its anxiolytic and mood-stabilizing effects.[3][4][5]

The elevated plus maze (EPM) is a widely validated and utilized behavioral assay to assess anxiety-like behavior in rodents.[6][7][8][9][10] The test is based on the innate conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[6][10] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze, reflecting a reduction in anxiety.[7][11] This application note details the methodology for conducting a dose-response study of Mebicar in the EPM to characterize its anxiolytic potency.

Signaling Pathway of Mebicar's Anxiolytic Action

Caption: Putative signaling pathway for Mebicar's anxiolytic effects.

Experimental Protocols

Animals

-

Species: Male Sprague-Dawley rats (225–275 g) or Male C57BL/6 mice (20-25 g).

-

Housing: Animals should be group-housed (3-5 per cage) in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water should be available ad libitum.

-

Acclimation: Animals should be acclimated to the housing facility for at least one week before the experiment and handled by the experimenter for 3-5 days prior to testing to minimize stress.[12]

Apparatus

The elevated plus maze should be made of a non-porous material (e.g., PVC) and consist of:

-

Two open arms (50 x 10 cm for rats; 30 x 5 cm for mice).[11]

-

Two enclosed arms (50 x 10 x 40 cm for rats; 30 x 5 x 15 cm for mice) with an open roof.[11]

-

A central platform (10 x 10 cm for rats; 5 x 5 cm for mice).

-

The maze should be elevated 50-70 cm above the floor.[9]

-

The apparatus should be situated in a dimly lit, quiet room. Consistent lighting conditions are crucial.[7]

Drug Preparation and Administration

-

Vehicle: Mebicar can be dissolved in sterile saline or a 0.5% solution of Tween 80 in saline. The vehicle should be administered to the control group.

-

Dose Selection: Based on available literature, a starting dose of 10 mg/kg has been used in mice.[13] To establish a dose-response curve, a range of doses should be selected. A suggested range for an initial study could be:

-

Vehicle (Control)

-

5 mg/kg Mebicar

-

10 mg/kg Mebicar

-

20 mg/kg Mebicar

-

50 mg/kg Mebicar

-

-

Administration: Mebicar or vehicle should be administered via intraperitoneal (i.p.) injection 30 minutes before testing.

Experimental Procedure

-

Habituation: Transport the animals to the testing room in their home cages at least 45-60 minutes before the start of the experiment to allow for habituation to the new environment.[12]

-

Placement: Gently place the animal on the central platform of the EPM, facing one of the enclosed arms.[8][12]

-

Testing: Allow the animal to freely explore the maze for a 5-minute period.[8][11] The experiment should be recorded by an overhead video camera connected to a computer with tracking software. The experimenter should leave the room during the test to avoid influencing the animal's behavior.

-

Data Collection: The following parameters should be recorded by the tracking software:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled.

-

-

Inter-trial Cleaning: After each trial, thoroughly clean the maze with a 70% ethanol solution and allow it to dry completely to remove any olfactory cues.[8]

Experimental Workflow

Caption: Experimental workflow for the elevated plus maze test.

Data Presentation and Analysis

Quantitative data should be summarized in a clear and structured table. The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of open arm entries. Locomotor activity can be assessed by the total number of arm entries or total distance traveled.

Table 1: Dose-Response Effects of Mebicar in the Elevated Plus Maze

| Treatment Group | Dose (mg/kg) | n | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |

| Vehicle | 0 | 10 | |||

| Mebicar | 5 | 10 | |||

| Mebicar | 10 | 10 | |||

| Mebicar | 20 | 10 | |||

| Mebicar | 50 | 10 |

Statistical Analysis: Data should be analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) for multiple comparisons against the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.

Logical Relationship of the Dose-Response Study

Caption: Logical framework for the Mebicar dose-response study.

Conclusion

This application note provides a detailed framework for establishing a dose-response curve for Mebicar using the elevated plus maze. By following these protocols, researchers can effectively evaluate the anxiolytic properties of Mebicar and other novel compounds. The data generated will be crucial for understanding the therapeutic potential and optimal dosing of such agents in the context of anxiety disorders.

References

- 1. pillintrip.com [pillintrip.com]

- 2. pillintrip.com [pillintrip.com]

- 3. flmodafinil.pl [flmodafinil.pl]

- 4. Mebicar | 10095-06-4 | Benchchem [benchchem.com]

- 5. [Characteristics of the psychotropic spectrum of action of mebicar] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 9. Frontiers | Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay [frontiersin.org]

- 10. Elevated plus maze - Wikipedia [en.wikipedia.org]

- 11. drnaitiktrivedi.com [drnaitiktrivedi.com]

- 12. Elevated plus maze protocol [protocols.io]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vivo Microdialysis for Measuring Neurotransmitter Changes After Temgicoluril Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temgicoluril (also known as Mebicar or Adaptol) is an anxiolytic agent with a complex neuropharmacological profile. Preclinical evidence suggests its mechanism of action involves the modulation of several key neurotransmitter systems, including γ-aminobutyric acid (GABA), serotonin (5-HT), and norepinephrine (NE). Specifically, it is reported to enhance GABAergic neurotransmission while decreasing norepinephrine and increasing serotonin levels in the brain.[1] In vivo microdialysis is a powerful technique for monitoring the real-time neurochemical effects of psychoactive compounds in specific brain regions of freely moving animals. This document provides a detailed protocol for utilizing in vivo microdialysis to elucidate the effects of this compound on extracellular neurotransmitter levels.

Data Presentation: Expected Neurotransmitter Changes

While specific quantitative data for this compound using in vivo microdialysis is not yet available in published literature, based on its known pharmacological profile, the following table summarizes the anticipated changes in key neurotransmitter levels in relevant brain regions, such as the prefrontal cortex, hippocampus, and amygdala, following systemic administration of this compound. These expected outcomes are extrapolated from studies on other anxiolytic agents with similar mechanisms of action.

| Neurotransmitter | Expected Change | Brain Region(s) of Interest | Rationale |

| GABA | Increase | Prefrontal Cortex, Amygdala, Hippocampus | Enhanced GABAergic neurotransmission is a common mechanism for anxiolytic drugs. |

| Glutamate | Decrease or No Change | Prefrontal Cortex, Hippocampus | Increased GABAergic inhibition may lead to a subsequent decrease in excitatory glutamate release. |

| Serotonin (5-HT) | Increase | Prefrontal Cortex, Hippocampus | Reports suggest this compound increases brain serotonin levels, a key target for many anxiolytic and antidepressant medications. |

| Norepinephrine (NE) | Decrease | Prefrontal Cortex, Locus Coeruleus | Reports indicate a decrease in brain norepinephrine levels, which is consistent with a reduction in arousal and anxiety. |

| Dopamine (DA) | No Significant Change | Nucleus Accumbens, Striatum | This compound is not reported to significantly modulate the dopaminergic system. |

Experimental Protocols

This section outlines a comprehensive protocol for conducting in vivo microdialysis experiments to measure neurotransmitter changes following this compound administration in a rodent model (e.g., rat).

Materials and Reagents

-

Animals: Adult male Sprague-Dawley or Wistar rats (250-300g)

-

This compound: Pharmaceutical grade, dissolved in an appropriate vehicle (e.g., saline, distilled water).

-

Anesthetics: Isoflurane or a ketamine/xylazine cocktail.

-